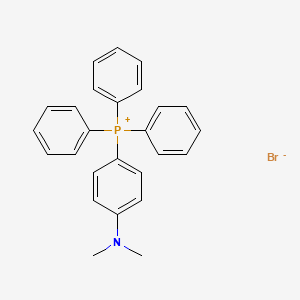
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide is a chemical compound with the molecular formula C26H25BrNP It is a phosphonium salt that features a triphenylphosphonium group attached to a (4-(dimethylamino)phenyl) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with (4-(dimethylamino)phenyl) bromide. One common method includes the use of sodium hydroxide in ethanol and water, followed by heating . Another method involves the use of (1,5-cyclooctadiene)bis(methyldiphenylphosphine)iridium hexafluorophosphate and palladium diacetate in water and benzene at room temperature under photoirradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphonium group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield (4-(dimethylamino)phenyl)triphenylphosphine oxide.
Wissenschaftliche Forschungsanwendungen
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound can be used in studies involving cell membrane permeability and mitochondrial targeting due to the lipophilic nature of the triphenylphosphonium group.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of (4-(Dimethylamino)phenyl)triphenylphosphoniumbromide involves its ability to interact with biological membranes and facilitate the transport of molecules. The triphenylphosphonium group is known for its ability to target mitochondria due to the negative membrane potential of these organelles. This targeting ability makes the compound useful in studies involving mitochondrial function and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Dimethylamino)benzyl)triphenylphosphonium bromide: Similar structure but with a benzyl group instead of a phenyl group.
(E)-[4-(Dimethylamino)phenyl]vinylquinoxalines: Compounds with a similar (4-(dimethylamino)phenyl) moiety but different core structures.
Uniqueness
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide is unique due to its specific combination of a triphenylphosphonium group and a (4-(dimethylamino)phenyl) moiety. This combination imparts distinct chemical properties, such as enhanced lipophilicity and the ability to target mitochondria, which are not observed in many other similar compounds.
Eigenschaften
Molekularformel |
C26H25BrNP |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
[4-(dimethylamino)phenyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H25NP.BrH/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-21H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UJYGPAACCIWJOO-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Chloromethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13147253.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13147261.png)
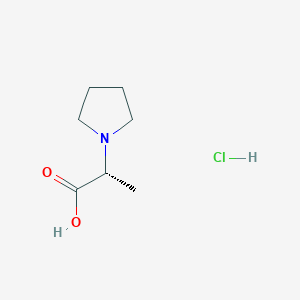

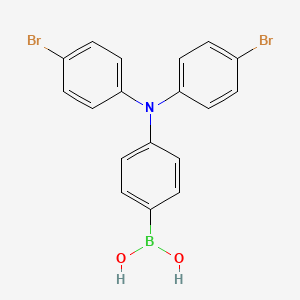
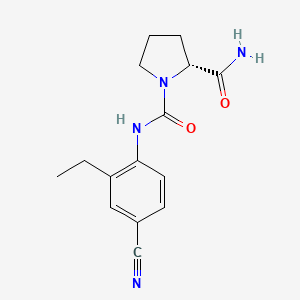

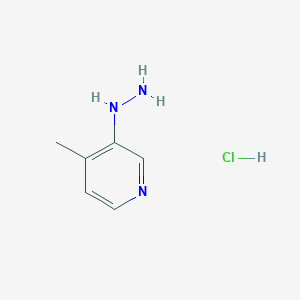
![[3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)

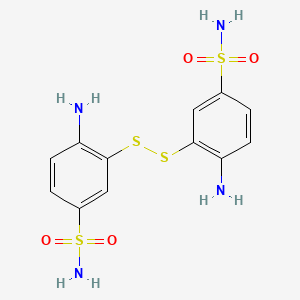
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
